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Compound of Interest

Compound Name:
3-Amino-1H-indazole-6-

carbonitrile

Cat. No.: B1291503 Get Quote

CAS Number: 267413-32-1

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Amino-1H-indazole-6-carbonitrile is a heterocyclic organic compound that serves as a

crucial building block in medicinal chemistry. Its rigid bicyclic structure, featuring a pyrazole ring

fused to a benzene ring, makes it an important scaffold for the development of therapeutic

agents. The 3-aminoindazole moiety, in particular, is recognized as an effective hinge-binding

fragment in kinase inhibitors, a class of drugs that target protein kinases involved in cell

signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including

cancer. This technical guide provides an in-depth overview of the synthesis, properties, and

potential applications of 3-Amino-1H-indazole-6-carbonitrile, with a focus on its role in the

development of kinase inhibitors targeting key oncogenic drivers.

Physicochemical and Spectral Data
While extensive experimental data for this specific compound is not widely published, the

following tables summarize available and predicted information critical for its handling and

characterization.[1]
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Property Value

CAS Number 267413-32-1

Molecular Formula C₈H₆N₄

Molecular Weight 158.16 g/mol

Appearance Not available (likely a solid)

Solubility Not available

Melting Point Not available

Boiling Point Not available

Note: Some physical properties are not readily available in the public domain.

Synthesis
The synthesis of 3-amino-1H-indazoles is often achieved through the reaction of an ortho-

fluorobenzonitrile derivative with hydrazine.[2][3] This method provides a direct and efficient

route to the indazole core.

Experimental Protocol: Synthesis of 3-Amino-1H-
indazole-6-carbonitrile
This protocol is based on the general synthesis of 3-amino-1H-indazoles from ortho-

fluorobenzonitriles.

Materials:

4-Fluoro-3-cyanobenzonitrile (or an equivalent ortho-fluorobenzonitrile precursor to the target

compound)

Hydrazine hydrate (NH₂NH₂·H₂O)

Butanol (or another suitable high-boiling point solvent)

Ethyl acetate
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Water

Anhydrous magnesium sulfate

Standard laboratory glassware for reflux and extraction

Rotary evaporator

Procedure:

In a round-bottom flask equipped with a reflux condenser, dissolve the starting material, 4-

fluoro-3-cyanobenzonitrile, in butanol.

Add an excess of hydrazine monohydrate to the solution.

Heat the reaction mixture to reflux and maintain this temperature overnight. The progress of

the reaction can be monitored by thin-layer chromatography (TLC).

After the reaction is complete, allow the mixture to cool to room temperature.

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the

solvent.

Partition the resulting residue between ethyl acetate and water.

Separate the organic layer, and wash it with water.

Extract the aqueous layer with ethyl acetate.

Combine all organic layers and dry them over anhydrous magnesium sulfate.

Filter the solution to remove the drying agent and evaporate the solvent under reduced

pressure to yield the crude 3-Amino-1H-indazole-6-carbonitrile.

The crude product can be further purified by column chromatography on silica gel or by

recrystallization from a suitable solvent system.
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Role in Drug Discovery: A Scaffold for Kinase
Inhibitors
The 3-amino-1H-indazole scaffold is a privileged structure in the design of type II kinase

inhibitors. These inhibitors target the "DFG-out" inactive conformation of the kinase, leading to

high selectivity and potency. Derivatives of 3-Amino-1H-indazole-6-carbonitrile have been

investigated as inhibitors of several key kinases implicated in cancer, including FLT3, PDGFRα,

and c-Kit.

Target Kinases and Therapeutic Relevance
FMS-like Tyrosine Kinase 3 (FLT3): Mutations in the FLT3 gene are among the most

common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor

prognosis.[4] Inhibitors targeting FLT3 are therefore of significant therapeutic interest.

Platelet-Derived Growth Factor Receptor Alpha (PDGFRα): Aberrant PDGFRα signaling is

implicated in the pathogenesis of various solid tumors, including gastrointestinal stromal

tumors (GISTs).[5]

c-Kit: This receptor tyrosine kinase is another critical driver of GISTs and is also involved in

the development of mastocytosis and certain types of melanoma.[6]

Signaling Pathway
The following diagram illustrates a simplified representation of the FLT3 signaling pathway,

which is a key target for inhibitors derived from the 3-Amino-1H-indazole-6-carbonitrile
scaffold. In normal physiology, the binding of the FLT3 ligand (FL) to the FLT3 receptor induces

its dimerization and autophosphorylation, leading to the activation of downstream signaling

cascades such as the RAS/MEK/ERK and PI3K/Akt pathways, which promote cell proliferation

and survival.[2][7] In diseases like AML, mutations can lead to constitutive, ligand-independent

activation of FLT3 and its downstream pathways.[2][4]
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FLT3 Signaling Pathway and Point of Inhibition.
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Conclusion
3-Amino-1H-indazole-6-carbonitrile is a valuable and versatile building block for the

synthesis of biologically active molecules, particularly kinase inhibitors. Its utility in targeting key

oncogenic pathways such as those driven by FLT3, PDGFRα, and c-Kit underscores its

importance in modern drug discovery and development. Further research into the synthesis of

novel derivatives and their biological evaluation will continue to be a promising avenue for the

development of new therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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